molecular formula C9H15N4O8P B1666730 [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 3031-94-5

[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1666730
CAS No.: 3031-94-5
M. Wt: 338.21 g/mol
InChI Key: NOTGFIUVDGNKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

AICA ribonucleotide, also known as 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . The nucleoside form of AICAR, acadesine, enters cardiac cells and inhibits adenosine kinase and adenosine deaminase . This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate, particularly during conditions of myocardial ischemia . In cardiac myocytes, acadesine is phosphorylated to AICAR, activating AMPK without changing the levels of the nucleotides .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It can enter the de novo synthesis pathway for adenosine synthesis, inhibiting adenosine deaminase, which leads to an increase in ATP levels and adenosine levels .

Pharmacokinetics

It is known that the nucleoside form of aicar, acadesine, can enter cardiac cells . More research is needed to fully understand the pharmacokinetic profile of AICAR.

Result of Action

The activation of AMPK by AICAR has been shown to have potential therapeutic effects. It has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery . It is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

Biochemical Analysis

Biochemical Properties

AICA ribonucleotide plays a crucial role in biochemical reactions, particularly in the activation of AMP-dependent protein kinase. It interacts with various enzymes and proteins, including adenosine kinase and adenosine deaminase. These interactions enhance the rate of nucleotide re-synthesis and increase adenosine generation from adenosine monophosphate during myocardial ischemia . Additionally, AICA ribonucleotide can enter the de novo synthesis pathway for adenosine, inhibiting adenosine deaminase and causing an increase in ATP and adenosine levels .

Cellular Effects

AICA ribonucleotide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to maintain the pluripotency of mouse embryonic stem cells by modulating protein expression . In human aortic endothelial cells, AICA ribonucleotide stimulates AMP-dependent protein kinase activity and nitric oxide production, which are crucial for vascular function . The compound also affects metabolic pathways, hypoxia response, and nucleotide synthesis, highlighting its broad impact on cellular function .

Molecular Mechanism

At the molecular level, AICA ribonucleotide exerts its effects through several mechanisms. It acts as an analog of adenosine, entering cardiac cells to inhibit adenosine kinase and adenosine deaminase . This inhibition enhances nucleotide re-synthesis and increases adenosine generation from adenosine monophosphate during myocardial ischemia . AICA ribonucleotide also activates AMP-dependent protein kinase without altering nucleotide levels, promoting various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AICA ribonucleotide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, AICA ribonucleotide has been used to maintain the pluripotency of mouse embryonic stem cells over extended periods . Additionally, its impact on nucleotide synthesis and metabolic pathways can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of AICA ribonucleotide vary with different dosages in animal models. At lower doses, the compound can stimulate AMP-dependent protein kinase activity and enhance metabolic processes without adverse effects . Higher doses may lead to toxic or adverse effects, including disruptions in nucleotide synthesis and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

AICA ribonucleotide is involved in several metabolic pathways, including the de novo synthesis of adenosine and the activation of AMP-dependent protein kinase . It interacts with enzymes such as adenosine kinase and adenosine deaminase, influencing metabolic flux and metabolite levels . The compound’s role in nucleotide synthesis and energy metabolism underscores its significance in cellular biochemistry .

Transport and Distribution

Within cells and tissues, AICA ribonucleotide is transported and distributed through various mechanisms. It can enter cardiac cells and other tissues, where it interacts with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

AICA ribonucleotide’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, as well as its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of 5-aminoimidazole-4-carboxamide ribonucleotide involves multiple steps. One reliable method includes the use of adenine phosphoribosyltransferase from Escherichia coli to bind the nucleobase to the sugar moiety, followed by phosphorylation using polyphosphate kinases from Acinetobacter johnsonii and Meiothermus ruber . This multi-enzyme cascade allows for the production of diphosphorylated and triphosphorylated derivatives with high conversion rates .

Industrial Production Methods: Industrial production of 5-aminoimidazole-4-carboxamide ribonucleotide typically involves large-scale enzymatic synthesis due to the complexity and cost of chemical synthesis. The use of recombinant enzymes and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoimidazole-4-carboxamide ribonucleotide undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are crucial for its biological activity and therapeutic applications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of 5-aminoimidazole-4-carboxamide ribonucleotide include phosphoribosyl pyrophosphate, adenine phosphoribosyltransferase, and polyphosphate kinases . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products: The major products formed from these reactions include diphosphorylated and triphosphorylated derivatives, which are essential for the compound’s biological activity .

Comparison with Similar Compounds

5-Aminoimidazole-4-carboxamide ribonucleotide is unique in its ability to activate AMP-dependent protein kinase and its potential therapeutic applications. Similar compounds include inosine monophosphate and nicotinamide riboside, both of which play roles in nucleotide metabolism and have distinct biological activities .

Properties

IUPAC Name

[5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTGFIUVDGNKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863081
Record name 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-94-5
Record name AICAR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AICAR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Customer
Q & A

Q1: How does AICA ribonucleotide interact with its targets, and what are the downstream effects?

A1: AICA ribonucleotide (AICAR) primarily acts as an AMP-activated protein kinase (AMPK) activator. [] AICAR mimics the effects of AMP, a key cellular energy sensor, leading to the activation of AMPK. This activation triggers a cascade of downstream effects, including:

  • Upregulation of catabolic pathways: AMPK activation stimulates pathways that generate ATP, such as glucose uptake and fatty acid oxidation. []
  • Downregulation of anabolic pathways: AMPK activation inhibits energy-consuming processes like protein synthesis and fatty acid synthesis. []
  • Modulation of gene expression: AICAR treatment has been shown to influence the expression of genes involved in pluripotency, differentiation, and epigenetic modification. [, ]

Q2: What are the structural characteristics of AICA ribonucleotide?

A2: The molecular formula of AICA ribonucleotide is C9H15N4O8P. It has a molecular weight of 338.21 g/mol. Unfortunately, the provided research excerpts do not include specific details regarding spectroscopic data for AICA ribonucleotide.

Q3: Which enzymes are inhibited by AICA ribonucleotide in the de novo purine nucleotide biosynthesis pathway?

A3: Research suggests that AICA ribonucleotide primarily inhibits 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), the second folate-dependent enzyme in de novo purine biosynthesis. [, ] Some studies also indicate potential inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), although this inhibition is often secondary to AICARFTase inhibition. [, ]

Q4: How does the structure of AICA ribonucleotide analogues impact their activity and selectivity?

A4: Modifications to the AICA ribonucleotide structure, particularly in the bridge region and side chain, significantly influence its activity, potency, and selectivity. [, , ] For instance:

  • Bridge length: Analogues with 4-carbon bridges exhibit higher potency toward FRα-expressing cells compared to those with shorter or longer bridges. [, ]
  • Side chain modifications: Introducing aromatic substituents, fluorine atoms, or altering the bridge region's amide conformation can affect FRα selectivity and enzyme inhibition profiles. [, , ]

Q5: What is the role of folate receptors in the cellular uptake of AICA ribonucleotide and its analogues?

A5: AICA ribonucleotide analogues can be designed to utilize specific folate transporters for cellular entry. Compounds like AGF127 and AGF50 demonstrate selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ] This selectivity is crucial for targeted therapy, as FRα is overexpressed in many cancers but has limited expression in normal tissues. [, ]

Q6: How does AICA ribonucleotide influence autophagy in retinal pigment epithelial (RPE) cells?

A6: Studies show that AICAR induces autophagy in ARPE-19 cells, promoting the clearance of protein aggregates. [, ] This effect is particularly relevant in the context of age-related macular degeneration (AMD), where impaired protein degradation in RPE cells plays a significant role. [, ] AICAR's ability to induce autophagy and promote the removal of protein aggregates suggests its potential as a therapeutic target for AMD.

Q7: Are there any biomarkers associated with AICA ribonucleotide's mechanism of action or potential efficacy?

A7: While the research excerpts do not directly identify specific biomarkers for AICA ribonucleotide, they highlight its influence on several cellular processes and pathways that could be explored for potential biomarkers:

  • AMPK activation: Measuring AMPK phosphorylation status could serve as a marker for AICAR activity. []
  • ZMP accumulation: The intracellular accumulation of ZMP, the product of AICARFTase, could indicate AICAR's inhibitory effect on de novo purine biosynthesis. [, ]
  • Gene expression changes: Monitoring the expression of genes involved in pluripotency, differentiation, or epigenetic modification, as influenced by AICAR, could provide insights into its effects on cellular function. [, ]

Q8: What are the potential applications of AICA ribonucleotide in cancer treatment?

A8: The research highlights several potential applications of AICA ribonucleotide and its analogues in cancer treatment:

  • Targeting FRα-overexpressing tumors: Analogues selective for FRα could deliver therapeutic payloads specifically to cancer cells, minimizing off-target effects. [, ]
  • Inhibiting de novo purine biosynthesis: Blocking AICARFTase and potentially GARFTase could disrupt purine nucleotide production, essential for cancer cell growth and proliferation. [, , ]
  • Synergistic effects with existing therapies: AICAR's influence on AMPK and other signaling pathways might enhance the efficacy of existing cancer treatments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.